molecular formula C21H19N5O B14793923 Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-[4-(dimethylamino)phenyl]-7-phenyl-

Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-[4-(dimethylamino)phenyl]-7-phenyl-

Cat. No.: B14793923
M. Wt: 357.4 g/mol
InChI Key: DULKWNBDZDXMAS-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-[4-(dimethylamino)phenyl]-7-phenyl- is a heterocyclic compound that has garnered significant interest due to its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-[4-(dimethylamino)phenyl]-7-phenyl- typically involves the condensation of aminopyrazoles with β-dicarbonyl compounds under acidic or basic conditions. One common method includes the use of palladium-catalyzed sequential arylation, alkynylation, and nucleophilic aromatic substitution (SNAr) reactions . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium acetate.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-[4-(dimethylamino)phenyl]-7-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-[4-(dimethylamino)phenyl]-7-phenyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial and fungal strains, making it a potential candidate for new antimicrobial drugs .

Medicine

In medicine, pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-[4-(dimethylamino)phenyl]-7-phenyl- has been investigated for its anticancer properties. It has been found to inhibit the growth of certain cancer cell lines, possibly through the inhibition of specific enzymes or signaling pathways .

Industry

Industrially, this compound can be used in the development of new materials with specific optical properties. Its ability to act as a fluorophore makes it useful in the creation of sensors and imaging agents .

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-[4-(dimethylamino)phenyl]-7-phenyl- involves its interaction with various molecular targets. In antimicrobial applications, it likely disrupts bacterial cell wall synthesis or interferes with essential enzymes . In anticancer applications, it may inhibit key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-[4-(dimethylamino)phenyl]-7-phenyl- stands out due to its unique combination of antimicrobial and anticancer properties. Its ability to act as a fluorophore also adds to its versatility, making it a valuable compound in both scientific research and industrial applications .

Properties

Molecular Formula

C21H19N5O

Molecular Weight

357.4 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C21H19N5O/c1-25(2)17-10-8-16(9-11-17)24-21(27)18-14-23-26-19(12-13-22-20(18)26)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,24,27)

InChI Key

DULKWNBDZDXMAS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=C3N=CC=C(N3N=C2)C4=CC=CC=C4

Origin of Product

United States

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